1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is primarily used in research and development within the fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, such as enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Preparation Methods
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the bromination of 1-methylpyrazole followed by acylation. One common method includes the reaction of 1-methylpyrazole with bromine to form 4-bromo-1-methylpyrazole, which is then acylated using acetyl chloride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-Methyl-4-bromopyrazole: A simpler derivative with similar reactivity but lacking the ethanone group.
4-Bromo-1H-pyrazole: Another related compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOXXTVBGWJNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-47-1 |
Source
|
Record name | 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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